molecular formula C15H13F3O3 B6384276 5-(3-Ethoxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261958-75-1

5-(3-Ethoxyphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384276
CAS RN: 1261958-75-1
M. Wt: 298.26 g/mol
InChI Key: NSJNBAKTSVWVBY-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)-3-trifluoromethoxyphenol, 95%, is a highly fluorinated phenol compound that has been studied extensively for its potential applications in biomedical sciences. It is a versatile compound with a wide range of applications, including synthesis of pharmaceuticals, as a pharmaceutical intermediate, as a reagent in organic synthesis, and as an analytical reagent. This compound has been shown to exhibit a variety of biological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activities.

Scientific Research Applications

5-(3-Ethoxyphenyl)-3-trifluoromethoxyphenol, 95%, has been studied extensively for its potential applications in biomedical sciences. It has been used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as an analytical reagent. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, this compound has been studied for its potential applications as a novel therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-3-trifluoromethoxyphenol, 95%, is not fully understood. However, it has been shown to exhibit a variety of biological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activities. It has been suggested that the anti-inflammatory effects of this compound are due to its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). In addition, this compound has been shown to inhibit the activity of enzymes involved in the formation of reactive oxygen species (ROS), which can cause oxidative stress.
Biochemical and Physiological Effects
5-(3-Ethoxyphenyl)-3-trifluoromethoxyphenol, 95%, has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in the formation of reactive oxygen species (ROS), which can cause oxidative stress. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Ethoxyphenyl)-3-trifluoromethoxyphenol, 95%, in laboratory experiments has several advantages. It is a highly fluorinated phenol compound that is relatively stable and has a wide range of applications. In addition, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is a highly reactive compound and can be toxic if handled improperly. In addition, it has been shown to be unstable in the presence of light and air.

Future Directions

The potential future directions for 5-(3-Ethoxyphenyl)-3-trifluoromethoxyphenol, 95%, are numerous. Further research is needed to better understand its mechanism of action and its potential applications in biomedical sciences. In addition, further studies are needed to explore its potential use as a novel therapeutic agent for the treatment of cancer and other diseases. In addition, this compound may have potential uses in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Finally, further research is needed to explore the potential of this compound as an analytical reagent.

Synthesis Methods

5-(3-Ethoxyphenyl)-3-trifluoromethoxyphenol, 95%, is synthesized through a nucleophilic substitution reaction between 4-bromo-3-trifluoromethoxyphenol and 3-ethoxyphenylmagnesium bromide. This reaction is catalyzed by a base, such as potassium carbonate, and is carried out in an inert atmosphere. The product is isolated by extraction and crystallization.

properties

IUPAC Name

3-(3-ethoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O3/c1-2-20-13-5-3-4-10(7-13)11-6-12(19)9-14(8-11)21-15(16,17)18/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJNBAKTSVWVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686611
Record name 3'-Ethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Ethoxyphenyl)-3-trifluoromethoxyphenol

CAS RN

1261958-75-1
Record name 3'-Ethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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